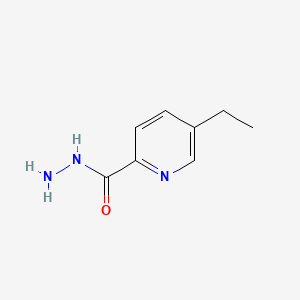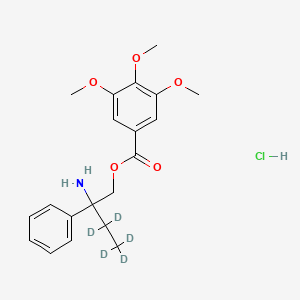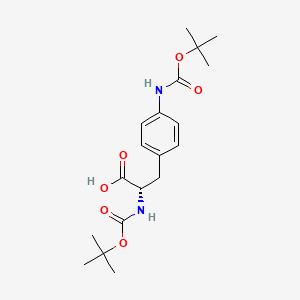
Ranitidine-d6 Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ranitidine-d6 Impurity B is a deuterated impurity of ranitidine, a histamine H2 receptor antagonist used to reduce stomach acid production. This compound is often studied to understand the stability, degradation, and potential impurities in ranitidine formulations. The presence of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ranitidine-d6 Impurity B involves the incorporation of deuterium atoms into the ranitidine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ranitidine-d6 Impurity B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Substitution reactions can occur at the furan ring or the thioether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ranitidine-d6 Impurity B has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation of ranitidine.
Biology: The compound helps in understanding the metabolic pathways and potential toxicological effects of ranitidine impurities.
Medicine: Research on this compound aids in ensuring the safety and efficacy of ranitidine-containing medications.
Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.
Mechanism of Action
Ranitidine-d6 Impurity B, like ranitidine, acts by inhibiting histamine H2 receptors on the gastric parietal cells, reducing gastric acid secretion. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a means to study the compound’s behavior and interactions more precisely.
Comparison with Similar Compounds
Ranitidine: The parent compound, used to treat conditions related to excess stomach acid.
Nizatidine: Another histamine H2 receptor antagonist with a similar structure and function.
Famotidine: A related compound with a different chemical structure but similar therapeutic effects.
Uniqueness: Ranitidine-d6 Impurity B is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical studies. The deuterium labeling allows for more precise tracking and analysis of the compound’s behavior, making it valuable for research and quality control.
Properties
IUPAC Name |
2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11/h3-4H,5-8,11H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCGQJHMUYGLU-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)
![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)








